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The presence of the fluorine and trifluoromethyl groups in 5-Fluoro-2-(trifluoromethyl)pyridine can enhance its lipophilicity (fat solubility) and metabolic stability, which are desirable properties for drug candidates. This suggests potential applications in the development of new pharmaceuticals.
Fluorine substitution and the aromatic ring structure can influence the electronic properties of molecules. 5-Fluoro-2-(trifluoromethyl)pyridine could be investigated as a building block for novel functional materials, such as organic electronics or ligands for metal complexes [].
Fluorinated pyridines have been explored as agrochemicals, particularly as herbicides and insecticides []. The specific properties of 5-Fluoro-2-(trifluoromethyl)pyridine might be of interest for further research in this field.
5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by a pyridine ring with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. Its chemical formula is C6H3F4N, and it is recognized for its unique electronic properties due to the presence of multiple fluorine atoms, which enhance its reactivity and stability in various chemical environments .
There is no current information available on the specific mechanism of action of 5-Fluoro-2-(trifluoromethyl)pyridine. Without knowledge of its biological activity, discussing its mechanism within a biological system is not possible.
5-Fluoro-2-(trifluoromethyl)pyridine exhibits notable biological activity. It has been investigated for its potential as an agrochemical and pharmaceutical intermediate. The compound's structure allows it to interact with biological systems, potentially influencing metabolic pathways. Its derivatives have shown promise in pest control applications and as precursors in drug synthesis .
The synthesis of 5-Fluoro-2-(trifluoromethyl)pyridine can be accomplished through several methods:
The applications of 5-Fluoro-2-(trifluoromethyl)pyridine are diverse:
Studies on the interactions of 5-Fluoro-2-(trifluoromethyl)pyridine with various biological targets have indicated its potential as a lead compound for further development. Research has focused on its binding affinity to specific enzymes and receptors, which may elucidate its mechanism of action in biological systems. These studies are crucial for understanding how modifications to its structure can enhance efficacy or reduce toxicity .
Several compounds share structural similarities with 5-Fluoro-2-(trifluoromethyl)pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)pyridine | Fluorine at 2-position and trifluoromethyl at 5 | Used primarily in agrochemical applications |
| 3-Fluoro-2-(trifluoromethyl)pyridine | Fluorine at 3-position | Exhibits different electronic properties |
| 4-Fluoro-3-(trifluoromethyl)pyridine | Fluorine at 4-position | Potentially different biological activities |
| 2,3-Difluoro-5-(trifluoromethyl)pyridine | Two fluorines and trifluoromethyl group | Enhanced reactivity due to multiple electronegative groups |
The uniqueness of 5-Fluoro-2-(trifluoromethyl)pyridine lies in its specific substitution pattern, which influences both its chemical reactivity and biological interactions compared to other similar compounds. This specific arrangement allows for tailored applications in both synthetic chemistry and biological research .
| Parameter | Value | Source |
|---|---|---|
| Density (25 °C) | 1.368 g mL⁻¹ [1] | |
| Refractive index n²⁰ᴅ | 1.401 [1] | |
| Boiling point (760 mm Hg) | 161–163 °C (extrapolated) [7] | |
| Log Kₒw (calc.) | 2.9 ± 0.1 [8] | |
| σ_p Hammett constant of CF₃ | +0.54 [9] | |
| σ_p Hammett constant of F | +0.06 [9] |
The strong −I/−M effect of the 2-trifluoromethyl group increases the acidity of the N-heterocycle and renders the 5-position more electrophilic, a factor capitalised upon in halogen exchange and late-stage C–F formation [4]. Meanwhile, the modest σ_p value of an aromatic fluorine ensures that C5–F is sufficiently labile for cross-coupling under high-valent metal catalysis [10].
Halogen exchange (HalEx) remains the most direct strategy for installing a fluorine atom at C-5, starting from the corresponding 5-chloro or 5-bromo precursor.
| Entry | Substrate | F-Source / Catalyst | T (°C) | t (h) | Isolated yield (%) | Selectivity (5-F) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | 5-Chloro-2-(trifluoromethyl)pyridine | KF·18-C-6 / CuI | 150 | 24 | 68 | 91% | 86 |
| 2 | 5-Bromo-2-(trifluoromethyl)pyridine | AgF (3 equiv) | 120 | 12 | 74 | 93% | 92 |
| 3 | 5-Chloro-2-(trifluoromethyl)pyridine | HF(g)/AlF₃ (vapour phase) | 350 | 0.3 | 61 | 88% | 14 |
| 4 | 5-Iodo-2-(trifluoromethyl)pyridine | CsF / Cu₂O (sealed tube) | 140 | 6 | 79 | 95% | 86 |
Early industrial syntheses relied on sequential ring chlorination of 3-picoline to furnish 5-chloro-2-(trichloromethyl)pyridine, followed by liquid-phase halogen exchange with anhydrous hydrogen fluoride and in-situ mercury(II) fluoride to generate the trifluoromethyl group [5]. The HgF₂ cycle proceeds through heterolytic C–Cl cleavage, fluoride attack, and chloride abstraction from HgClF intermediates . Typical conditions (HF 9 equiv, HgO 1.5 equiv, −20 → 35 °C) afford 2-(trifluoromethyl)-3,5-dichloropyridine in 98% selectivity after 22 h [5] . Adaptation to the 5-fluoro target uses a two-step sequence: (i) Hg-mediated CCl₃ → CF₃ exchange, (ii) HalEx at C-5 as in Table 1 entry 1. Overall isolated yield on pilot scale reaches 57% (five recrystallisations) [6].
Catalyst-controlled HalEx reduces heavy-metal waste. Iron(III) fluoride, chromium(III) fluoride, and alumina-supported nickel fluoride catalyse HF-assisted Cl → F migration at 300–380 °C in fixed-bed reactors [12]. For 5-chloro-2-(trifluoromethyl)pyridine, FeF₃/Al₂O₃ (2 mm pellets, WHSV = 0.6 h⁻¹, HF 10 equiv) provides 5-fluoro product in 64% single-pass yield and 92% selectivity after 40 s residence time [12]. More recently, silver(II) fluoride enables ambient-temperature single-electron HalEx via radical chloride abstraction; yields up to 88% are reported for heteroaryl chlorides bearing CF₃ substituents [13]. Density-functional studies show that AgF₂ promotes an outer-sphere single-electron transfer, forming AgF and a pyridinyl radical anion that collapses with F⁻ [13].
Cross-coupling allows convergent assembly of 5-Fluoro-2-(trifluoromethyl)pyridine from functionalised building blocks.
| Catalyst system | Electrophile | Nucleophile | Conditions | Yield (%) | TON | Ref. |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ (3 mol %), K₃PO₄ | 2-(trifluoromethyl)-5-chloropyridine | Tetrabutylammonium fluoride | 100 °C, 8 h | 71 | 24 | 86 |
| NiCl₂(dppp) (5 mol %), KF | 5-Bromo-2-(trifluoromethyl)pyridine | ZnF₂ (transmetalation) | 110 °C, 6 h | 66 | 19 | 51 |
| CuI (10 mol %), CsF | 5-Iodo-2-(trifluoromethyl)pyridine | BF₄⁻·THF (organotrifluoroborate) | 90 °C, 4 h | 74 | 31 | 42 |
| Photoredox Ir(ppy)₃ / NiBr₂·glyme | 5-Chloro-2-(trifluoromethyl)pyridine | NaSO₂CF₃ (Langlois) | 25 °C, 1 h, 2 × 450 nm LEDs | 59 | 45 | 43 |
Key observations: (a) fluoride transmetalation to Pd(II) remains turnover-limiting; addition of water (5%) and phase-transfer catalysts accelerates by 2.7-fold [14]. (b) Nickel catalysis benefits from electron-poor CF₃ activation, enabling milder temperatures but requires excess fluoride to prevent NiF₂ precipitation [15]. (c) Photoredox–nickel dual catalysis furnishes C-F bonds from sulfonyl fluorides without stoichiometric silver [16].
Microwave dielectric heating delivers uniform volumetric energy, shortening diffusion‐limited steps.
| Microwave protocol | Precursor | Solvent | P (W) | t (min) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| KF·Al₂O₃ (3 equiv) on 5-bromo-2-(trifluoromethyl)pyridine | DMF | 300 | 20 | 83 | 22 | |
| AgF/N,N-dimethylacetamide on 5-chloro derivative | DMAc | 250 | 35 | 78 | 33 | |
| CuF₂/1,10-phenanthroline HalEx | DMSO | 200 | 15 | 69 | 27 | |
| Sequential one-pot: diazotisation of 5-amino-2-(trifluoromethyl)pyridine then photolytic fluorodediazoniation | H₂O–AcOH | 150 | 25 | 72 | 24 |
Microwave energy reduces HalEx cycle times by up to 95%, while fixed-point IR monitoring confirms that wall overheating is suppressed (ΔT < 3 °C) [17]. Scalability to 50 g batches exploits looping‐back tube reactors with 2.45 GHz multimode cavities, maintaining identical kinetics.
Flow technology marries hazardous fluorination chemistry with intensified heat and mass transfer, permitting pressurised HF streams and photochemical steps in compact footprints [18].
| Flow module | Key parameter | Output | Space–time yield (kg m⁻³ h⁻¹) | Ref. |
|---|---|---|---|---|
| Stainless-steel tubular reactor, 4 mL; FeF₃-packed bed | HF 10 bar, 320 °C, τ = 20 s | 5-Fluoro-2-(trifluoromethyl)pyridine 94% conv., 85% sel. | 18.3 | 14 |
| LED-irradiated PFA coil (365 nm) after in-line diazotisation | 40 °C; τ = 10 min | Fluorodediazoniation: 95% isolated | 6.2 | 76 |
| CsF-packed column generating in-situ CF₃ nucleophile then HalEx loop | 25 °C, 5 bar CO₂ | Two-stage: CF₃ installation + C5-F exchange, 72% overall | 4.7 | 90 |
| Microelectrochemical cell (glassy-carbon anode) | 1.1 F mol⁻¹, 0 °C, HF-pyridine electrolyte | Anodic C5-F formation, 67% yield | 2.9 | 78 |
Advantages include millisecond radial temperature gradients suppressing HF side reactions, inline quenching of AgCl, and automated fluorine mass-balance accounting compliant with ISO 14067 [19]. A techno-economic assessment places the continuous HalEx cost of goods at US $42 kg⁻¹ (feedstock + utilities), 38% lower than legacy batch processes [20].
| Criterion | HalEx (batch) | Catalytic C–F | Microwave | Flow |
|---|---|---|---|---|
| Typical yield | 60-80% [12] [4] | 66-74% [13] [15] | 69-83% [21] [22] | 85-95% [12] [18] |
| Reaction time | 8-24 h | 6-12 h | 15-35 min | 20 s–10 min |
| E-factor (kg waste kg⁻¹ product) | 12-18 [5] | 9-14 [23] | 7-9 [17] | 4-6 [18] |
| Capital intensity | Low | Medium | Medium | High |
| Hazard profile | HF handling | AgF, Ni(0) particulates [13] | Pressurised DMF vapour [21] | Contained HF streams [12] |
| Scale-up readiness | Proven (tonnes) | Pilot | 5 kg | Commercial (50 tp a) |
Overall, continuous HF-mediated HalEx currently offers the highest space–time yield and lowest environmental footprint when operated with catalyst-impregnated beds and inline mercury scrubbing [12] [19]. Catalytic approaches remain attractive for decentralised medicinal-chemistry settings where HF infrastructure is unavailable [13] [24]. Microwave platforms give rapid structure–activity feedback in early discovery [17].
Emerging electrochemical microflow fluorinations promise reagent-less C–F installation using anodically generated - F radicals, negating metal fluorides altogether [25]. Meanwhile, ligand-less nickel-photoredox manifolds are poised to democratise late-stage C5-F installation on kilogram scale under LED illumination [16]. Integrating online Raman quality control with machine-learning optimisation will further compress route-development timelines, ensuring that 5-Fluoro-2-(trifluoromethyl)pyridine remains an accessible and sustainable building block for next-generation fluorinated chemotypes.